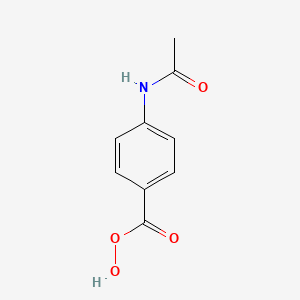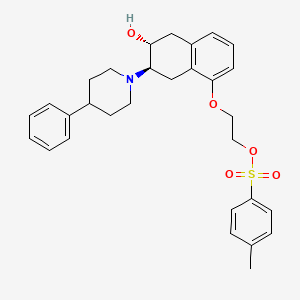
1-Bromo-4-chloro-2-iodobenzene
Übersicht
Beschreibung
1-Bromo-4-chloro-2-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .
Synthesis Analysis
1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is available in the physical form of light yellow to brown powder or crystals or liquid .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-iodobenzene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is a light yellow to brown powder or crystals or liquid .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromo-4-chloro-2-iodobenzene is often used as a starting material in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new drugs and materials.
Desilylation and Coupling of Silylated Alkynes
This compound can act as a reagent for in situ desilylation and coupling of silylated alkynes . This process is crucial in the synthesis of various organic compounds.
Total Syntheses of Alkaloids
1-Bromo-4-chloro-2-iodobenzene can be used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin . These alkaloids have potential applications in medicinal chemistry.
Copper-free Sonogashira Coupling
This compound can be used as a substrate in copper-free Sonogashira coupling in aqueous acetone . This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals.
Synthesis of Tetrasubstituted Alkenes
1-Bromo-4-chloro-2-iodobenzene can be employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . Tetrasubstituted alkenes are important building blocks in organic synthesis.
Research and Development
Due to its unique chemical properties, 1-Bromo-4-chloro-2-iodobenzene is often used in research and development laboratories . It can be used to study new reactions and develop new synthetic methodologies.
Wirkmechanismus
Target of Action
1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of 1-Bromo-4-chloro-2-iodobenzene contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .
Biochemical Pathways
1-Bromo-4-chloro-2-iodobenzene is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Result of Action
The result of 1-Bromo-4-chloro-2-iodobenzene’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .
Action Environment
The action of 1-Bromo-4-chloro-2-iodobenzene is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .
Safety and Hazards
1-Bromo-4-chloro-2-iodobenzene is considered hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJJKFAXAOCLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679548 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148836-41-3 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)
![4-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582926.png)
